molecular formula C21H21N3O2S B2730237 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 312522-38-6

2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2730237
CAS No.: 312522-38-6
M. Wt: 379.48
InChI Key: IXGUBPVWHLQGIE-UHFFFAOYSA-N
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Description

2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a complex organic compound with a molecular weight of 379.48 g/mol. This compound is known for its unique structure, which includes a quinazolinone core, a phenyl group, and a piperidinyl-ethyl-sulfanyl moiety. It is used in various scientific research applications due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[2-Oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can result in distinct biological activities and chemical properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c25-19(23-13-7-2-8-14-23)15-27-21-22-18-12-6-5-11-17(18)20(26)24(21)16-9-3-1-4-10-16/h1,3-6,9-12H,2,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGUBPVWHLQGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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